molecular formula C6H7BrN2O B6163702 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde CAS No. 1246553-44-5

4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde

Cat. No.: B6163702
CAS No.: 1246553-44-5
M. Wt: 203.04 g/mol
InChI Key: PVMMXAVLLYDYCU-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry. This brominated, aldehyde-functionalized heterocycle is particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, where it can be used to introduce the 1,2-dimethyl-1H-imidazole scaffold onto aromatic and heteroaromatic systems for the creation of diverse compound libraries . The presence of both a bromine substituent and an aldehyde group on the imidazole core provides two distinct and orthogonal sites for chemical modification, allowing researchers to conduct sequential functionalization and develop complex molecules efficiently. Its primary research value lies in its application as a precursor for the synthesis of biologically active molecules, including potential kinase inhibitors and other pharmacologically relevant targets . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246553-44-5

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

5-bromo-2,3-dimethylimidazole-4-carbaldehyde

InChI

InChI=1S/C6H7BrN2O/c1-4-8-6(7)5(3-10)9(4)2/h3H,1-2H3

InChI Key

PVMMXAVLLYDYCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)C=O)Br

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Studies of 4 Bromo 1,2 Dimethyl 1h Imidazole 5 Carbaldehyde

Transformations at the Carbaldehyde Moiety (C-5 Position)

The carbaldehyde group is a versatile functional handle, enabling numerous synthetic modifications. Its electrophilic carbon atom readily reacts with a variety of nucleophiles, and the adjacent hydrogen atom allows for oxidation reactions.

The carbonyl carbon of the aldehyde is electrophilic and serves as the primary site for nucleophilic addition, a fundamental reaction class for this moiety.

Schiff Base Formation: The reaction of 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. smolecule.comijacskros.comekb.eg This condensation reaction is typically catalyzed by a small amount of acid and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netnih.gov The resulting C=N double bond is a key linkage in many biologically active molecules and synthetic intermediates.

Table 1: Examples of Schiff Base Formation

Reactant 1 Reactant 2 (Primary Amine) Product
This compound Aniline N-((4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methylene)aniline
This compound Ethylamine N-((4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methylene)ethanamine

Carbon-Carbon Bond Formation: Several classic organic reactions can be employed to form new carbon-carbon bonds at the C-5 position.

Wittig Reaction: This reaction involves a phosphonium (B103445) ylide to convert the aldehyde into an alkene. masterorganicchemistry.com The ylide attacks the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.org This method is highly versatile for introducing a variety of substituted vinyl groups. researchgate.net

Grignard Reaction: Organomagnesium halides (Grignard reagents) act as powerful carbon nucleophiles. Their addition to the carbaldehyde results in the formation of a secondary alcohol after an acidic workup. walisongo.ac.id This reaction provides an effective route to introduce alkyl, aryl, or vinyl substituents, thereby extending the carbon framework.

Knoevenagel Condensation: This reaction occurs with compounds possessing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), typically catalyzed by a weak base like an amine. researchgate.netresearchgate.net The base deprotonates the active methylene compound to generate a carbanion, which then attacks the aldehyde. Subsequent dehydration yields a new carbon-carbon double bond.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. The presence of the formyl proton makes the compound susceptible to various oxidizing agents. Standard laboratory oxidants such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) can effect this conversion. The resulting 4-bromo-1,2-dimethyl-1H-imidazole-5-carboxylic acid is a valuable synthetic intermediate, for instance, in the preparation of amide derivatives. google.commedcraveonline.com

The carbaldehyde can be reduced to the corresponding primary alcohol, (4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol. uni.lu This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Table 2: Common Reagents for Aldehyde Reduction

Reagent Product Typical Solvent
Sodium Borohydride (NaBH₄) Primary Alcohol Methanol, Ethanol (B145695)
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol Diethyl ether, THF

Beyond primary amines, the aldehyde can undergo condensation reactions with a variety of other nucleophiles. These reactions typically involve an initial nucleophilic addition to the carbonyl group, followed by a dehydration step. Examples include reactions with hydrazines to form hydrazones, hydroxylamine (B1172632) to form oximes, and semicarbazide (B1199961) to form semicarbazones. These derivatives are often crystalline solids and can be useful for characterization purposes. Furthermore, condensation with active methylene compounds, as seen in the Knoevenagel reaction, provides a powerful tool for C-C bond formation. researchgate.netdergipark.org.tr

While less common than addition or redox reactions, the formyl group can be removed under certain conditions. For some heterocyclic aldehydes, such as imidazole-2-carbaldehydes, heating in an alcoholic solvent like ethanol can lead to decarbonylation. researchgate.net This process is thought to involve nucleophilic attack by the alcohol on the carbonyl carbon to form a hemiacetal, which then undergoes further reaction to extrude the formyl group as an alkyl formate, yielding the corresponding C-H bond on the imidazole (B134444) ring. The applicability of this reaction to the C-5 carbaldehyde would depend on the specific reaction conditions and the electronic influences of the ring substituents.

In the presence of protic solvents like water or alcohols, aldehydes can exist in equilibrium with their corresponding gem-diols (hydrates) or hemiacetals. The addition of water to the carbonyl group forms a geminal diol (two hydroxyl groups on the same carbon), while the addition of an alcohol forms a hemiacetal. This equilibrium is typically acid or base-catalyzed. For imidazolecarboxaldehydes, the equilibrium generally favors the aldehyde form, but the presence and stability of the gem-diol or hemiacetal can be influenced by the solvent and the electronic nature of the imidazole ring.

Reactions Involving the Bromine Substituent (C-4 Position)

The bromine atom at the C-4 position of the imidazole ring is a key site for functionalization. Its reactivity is influenced by the electron-rich nature of the imidazole ring and the electronic effects of the substituents.

Nucleophilic aromatic substitution (SNAr) reactions on brominated imidazoles, including this compound, are generally challenging due to the electron-rich nature of the imidazole ring, which disfavors the addition of a nucleophile. nih.gov However, the presence of the electron-withdrawing carbaldehyde group at the C-5 position can facilitate such reactions to some extent by stabilizing the intermediate Meisenheimer complex. youtube.com

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov For a reaction to proceed via the addition-elimination pathway, the aromatic ring needs to be sufficiently activated by electron-withdrawing groups. youtube.com

In the case of this compound, the aldehyde group provides some activation. The reaction would be initiated by the attack of a nucleophile at the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), which is resonance-stabilized. The departure of the bromide ion then restores the aromaticity of the ring. Strong nucleophiles are typically required to drive these reactions.

Factor Influence on Nucleophilic Aromatic Substitution
Imidazole Ring Electron-rich, generally disfavors SNAr.
Carbaldehyde Group Electron-withdrawing, activates the ring towards nucleophilic attack and stabilizes the Meisenheimer intermediate.
Methyl Groups Electron-donating, slightly deactivate the ring towards nucleophilic attack.
Leaving Group Bromide is a good leaving group.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most common and versatile methods for the functionalization of brominated imidazoles. smolecule.com

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is widely used to introduce aryl, heteroaryl, or vinyl groups. nih.govsemanticscholar.orgresearchgate.net For this compound, a typical Suzuki coupling would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base.

Catalysts: Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). nih.gov

Bases: A variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are employed.

Solvents: The reaction is often carried out in solvents like dimethoxyethane (DME), toluene, or aqueous solvent mixtures.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.gov This reaction can be used to introduce alkynyl moieties onto the imidazole ring of this compound. While traditional Sonogashira couplings require both palladium and copper catalysts, copper-free versions have also been developed. nih.govresearchgate.netscispace.com

Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are typically used.

Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is commonly employed.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This method can also be applied to functionalize this compound, offering a complementary approach to the Suzuki and Sonogashira couplings. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org

Coupling Reaction Coupling Partner Typical Catalyst System Resulting Bond
Suzuki Boronic acid/ester Pd catalyst, Base C-C (sp²-sp² or sp²-sp³)
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Amine base C-C (sp²-sp)
Stille Organostannane Pd catalyst C-C

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, this reaction can be achieved by treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. wikipedia.orgnih.gov This process generates a highly reactive imidazol-4-yl-lithium intermediate.

This lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-4 position. rsc.orgmdpi.com This two-step sequence provides a powerful method for the synthesis of diverse 4-substituted-1,2-dimethyl-1H-imidazole-5-carbaldehydes.

Step 1: Halogen-Metal Exchange: this compound + R-Li → 4-lithio-1,2-dimethyl-1H-imidazole-5-carbaldehyde + R-Br

Step 2: Electrophilic Quench: 4-lithio-1,2-dimethyl-1H-imidazole-5-carbaldehyde + E⁺ → 4-E-1,2-dimethyl-1H-imidazole-5-carbaldehyde + Li⁺

Electrophile (E⁺) Introduced Functional Group (-E)
H₂O -H
D₂O -D
CO₂ -COOH
Aldehydes/Ketones -CH(OH)R
Alkyl halides -Alkyl
Dimethylformamide (DMF) -CHO

Electrophilic and Nucleophilic Substitutions on the Imidazole Ring System

The inherent aromaticity and the presence of two nitrogen atoms in the imidazole ring govern its susceptibility to both electrophilic and nucleophilic attacks.

The imidazole ring is generally activated towards electrophilic substitution. globalresearchonline.net The position of electrophilic attack is influenced by the directing effects of the substituents on the ring. In this compound, the C-2, C-4, and C-5 positions are substituted. Therefore, any further electrophilic substitution would have to occur at a nitrogen atom or involve displacement of an existing substituent, which is less common.

Considering the unsubstituted 1,2-dimethyl-1H-imidazole core, electrophilic attack is generally preferred at the C-5 position, followed by the C-4 position. Attack at the C-2 position is generally disfavored due to the formation of a less stable intermediate. globalresearchonline.net The methyl groups at N-1 and C-2 are electron-donating and would activate the ring towards electrophilic attack. The bromine atom and the carbaldehyde group are deactivating, making further electrophilic substitution on the ring challenging.

Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net The C-2 position of the imidazole ring is the most susceptible to nucleophilic attack due to the adjacent nitrogen atoms. nih.gov In the context of this compound, direct nucleophilic substitution at the C-2 position is unlikely without further activation.

However, if a good leaving group were present at the C-2 position, nucleophilic substitution could be feasible. For instance, if the C-2 methyl group were replaced by a halogen, this position would become a viable site for nucleophilic attack. The reaction would proceed through an addition-elimination mechanism, similar to that described for SNAr reactions.

Ring Transformations and Rearrangement Reactions Involving the Imidazole Nucleus

While specific studies on the ring transformations of this compound are not extensively documented, the reactivity of the imidazole core in related systems suggests several potential pathways. These transformations often involve ring-opening and subsequent recyclization to form new heterocyclic structures.

One of the most well-known rearrangement reactions in azole chemistry is the Dimroth rearrangement . This typically involves the isomerization of N-substituted heterocyclic compounds, where an endocyclic nitrogen atom and its exocyclic substituent exchange places. researchgate.netnih.gov The reaction generally proceeds through a ring-opening to an acyclic intermediate, followed by rotation and re-closure of the ring. wikipedia.org For the Dimroth rearrangement to occur in the imidazole system, it would likely require specific conditions that facilitate the cleavage of the imidazole ring. The rate and outcome of such rearrangements are highly dependent on factors such as the nature of the substituents on the ring, the pH of the reaction medium, and temperature. nih.gov For instance, the presence of electron-withdrawing groups can facilitate the initial nucleophilic attack and subsequent ring opening. nih.gov

Another potential rearrangement is the Cornforth rearrangement , which is characteristic of 4-acyloxazoles. wikipedia.org Although the substrate is an imidazole, analogous rearrangements involving a neighboring group participation of the carbaldehyde function could be envisaged under specific conditions, potentially leading to isomeric imidazole structures or other heterocyclic systems. The mechanism involves a pericyclic ring-opening to a nitrile ylide intermediate, which then rearranges. wikipedia.org

Photochemical rearrangements of imidazoles have also been investigated through theoretical studies. These transformations can proceed through different pathways, including a conical intersection path or an internal cyclization-isomerization path, leading to the formation of isomeric imidazoles. nih.govnih.gov The presence of a bromine atom on the imidazole ring could influence the photochemical behavior of this compound, potentially leading to dehalogenation or other light-induced rearrangements. psu.edu

Furthermore, the imidazole ring can be a precursor for the synthesis of other heterocyclic systems. For instance, ring expansion reactions could potentially lead to the formation of pyrimidines. The synthesis of pyrimidine (B1678525) derivatives from compounds containing a suitable three-carbon unit and an amino group is a common strategy in heterocyclic synthesis. nih.govnih.govresearchgate.netmdpi.com The aldehyde and adjacent carbon atoms of the imidazole ring in this compound could theoretically serve as the three-carbon component in a condensation reaction with a suitable nitrogen-containing reagent to form a pyrimidine ring.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of chemical transformations involving this compound are crucial for understanding and predicting its reactivity. While specific experimental data for this compound is limited, general principles of imidazole chemistry provide valuable insights.

Kinetic studies on related systems, such as the aqueous bromination of imidazoles, have shown that the reaction rates are influenced by the substituents on the imidazole ring. researchgate.net For instance, methyl groups are generally activating, increasing the rate of electrophilic substitution. Conversely, the electron-withdrawing carbaldehyde group would be expected to deactivate the ring towards electrophilic attack but could activate it for nucleophilic substitution.

The kinetics of nucleophilic aromatic substitution (SNAr) on the bromo-substituted imidazole ring is an important aspect to consider. The rate of such reactions is dependent on the concentration of both the substrate and the nucleophile and can be influenced by the solvent and the nature of the substituents. rsc.org Computational studies on the nucleophilic substitution of imidazole with 2-bromo-1-arylethanone derivatives have been performed to understand the reaction mechanism and energetics. semanticscholar.orgresearchgate.net

The thermodynamics of rearrangement reactions like the Dimroth rearrangement are often controlled by the relative stability of the isomers. researchgate.net The equilibrium position is dictated by the thermodynamic stability of the starting material and the rearranged product. nih.gov Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the energies of reactants, transition states, and products, thereby providing insights into the thermodynamic feasibility and activation energies of potential reaction pathways. researchgate.net

The table below summarizes hypothetical kinetic and thermodynamic parameters for potential reactions involving this compound, based on general principles and data from related systems.

Reaction TypePlausible MechanismExpected Kinetic ProfileThermodynamic Driving Force
Dimroth Rearrangement Ring-opening/re-closureRate dependent on pH and substituentsFormation of a more stable isomer
Cornforth-like Rearrangement Pericyclic ring-opening to nitrile ylideThermally initiated, follows first-order kineticsRelief of ring strain, formation of a conjugated system
Ring Expansion to Pyrimidine Condensation-cyclizationDependent on concentration of reactants and catalystFormation of a stable aromatic pyrimidine ring
Nucleophilic Aromatic Substitution SNArSecond-order kineticsFormation of a stronger C-Nu bond

It is important to note that these are predicted behaviors, and experimental verification is necessary to establish the actual reactivity of this compound.

Structure Reactivity Relationships and Computational Investigations

Computational Chemistry Approaches for Electronic Structure and Reactivity Prediction

Computational chemistry serves as a powerful tool for investigating the molecular properties and reactivity of heterocyclic compounds, including substituted imidazoles like 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde. nih.gov These theoretical methods provide detailed insights into electronic structures, reaction mechanisms, and the influence of various factors on chemical behavior, complementing experimental findings. bohrium.comnih.gov

Density Functional Theory (DFT) is a prominent computational method used to explore the electronic characteristics of molecules. nih.govscispace.com By applying DFT calculations, researchers can determine key properties that govern the reactivity of this compound. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density across the molecule. nih.govbohrium.com

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these orbitals is a critical indicator of chemical reactivity and stability. acs.org A smaller energy gap generally suggests higher reactivity. For substituted imidazoles, DFT calculations can predict how the bromine, methyl, and carbaldehyde groups modulate these frontier molecular orbitals. rsc.org

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org For this compound, an MEP map would likely show negative potential around the nitrogen atom at position 3 and the oxygen of the carbaldehyde group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. Natural Bond Orbital (NBO) analysis, another DFT-based technique, provides further details on charge distribution and intramolecular interactions. orientjchem.org

Table 1: Illustrative DFT-Calculated Electronic Properties for Substituted Imidazoles Note: The following data is representative of typical values obtained for similar imidazole (B134444) derivatives and is for illustrative purposes.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-2.1 eVElectron-accepting capability
HOMO-LUMO Gap4.4 eVChemical reactivity and stability
Dipole Moment3.5 DMolecular polarity

Computational methods are crucial for mapping out potential reaction pathways and understanding the energetics of chemical transformations. researchgate.net For a molecule like this compound, theoretical calculations can be used to model reactions such as electrophilic substitution, nucleophilic substitution, or rearrangements. csic.es

These calculations involve identifying the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate. The transition state (TS) is the highest energy point on the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov The G4 composite method, for instance, has been used to calculate the energetics of transition states for hydrogen and halogen migration in the imidazole ring with high accuracy. researchgate.netcsic.es

By analyzing the geometry and energy of the transition state, chemists can gain insights into the reaction mechanism. For example, in a substitution reaction, calculations can determine whether the mechanism is concerted (a single step) or stepwise (involving an intermediate). This analysis is vital for predicting reaction outcomes and optimizing reaction conditions. beilstein-journals.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net For this compound, MD simulations can reveal how the carbaldehyde group rotates relative to the imidazole ring and how this conformation affects its reactivity.

Solvent effects play a critical role in many chemical reactions. MD simulations can model the explicit interactions between the solute molecule and solvent molecules, such as water. rdd.edu.iq These simulations can show how the solvent organizes around the molecule, forming hydration shells, and how this solvation influences the stability of reactants, transition states, and products. rdd.edu.iq The interaction between the imidazole nitrogen atoms and water, for example, can be studied to understand hydrogen bonding patterns that may impact reaction rates and pathways. rdd.edu.iqonsager.cn

Influence of Substituents on Imidazole Core Reactivity

The reactivity of the imidazole core is significantly modulated by the electronic and steric properties of its substituents. rsc.orgchemistry-online.com In this compound, the interplay between the bromine atom, the two methyl groups, and the carbaldehyde group dictates the molecule's chemical behavior.

The substituents on the imidazole ring exert powerful electronic effects through induction and resonance (mesomerism), influencing the electron density distribution and, consequently, the reactivity. quora.com

Bromine Atom: As a halogen, bromine is electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated into the ring via the mesomeric effect (+M), which tends to direct incoming electrophiles to the ortho and para positions. quora.com In the context of the imidazole ring, the bromine at C4 deactivates the ring but can also influence the regioselectivity of substitution reactions. chemistry-online.comrsc.org

Methyl Groups: The methyl groups at N1 and C2 are electron-donating through an inductive effect (+I). This effect increases the electron density of the imidazole ring, making it more susceptible to electrophilic attack compared to an unsubstituted imidazole. The N1-methyl group also prevents tautomerism, locking the substitution pattern. nih.gov

Carbaldehyde Group: The aldehyde group at C5 is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. This significantly deactivates the ring, particularly towards electrophiles, and makes the aldehyde's carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Steric hindrance, the spatial arrangement of atoms, can significantly influence where a reaction occurs (regioselectivity) and how fast it proceeds. mdpi.com

N1-Methyl Group: While its primary role is electronic, the N1-methyl group also provides some steric bulk, which can influence the approach of reagents to the adjacent C2 and C5 positions.

C2-Methyl Group: The methyl group at the C2 position presents a significant steric barrier. It hinders the approach of reagents to the C2 carbon and the adjacent N1 and N3 atoms. This steric congestion can prevent reactions that might otherwise occur at these sites in less substituted imidazoles. acs.org

Bromine Atom and Carbaldehyde Group: These groups at the C4 and C5 positions also contribute to the steric environment of that side of the molecule, potentially directing incoming reagents to the less hindered faces of the ring. For instance, steric effects from substituents on the imidazole ring have been shown to govern the ratio of products in certain synthesis reactions. mdpi.com

The cumulative steric effects of the substituents can lead to highly selective reactions. For example, in nucleophilic substitution reactions, the accessibility of the reaction center is paramount, and bulky groups can slow down or prevent reactions from occurring. researchgate.net

Table 2: Summary of Substituent Effects on the Imidazole Core

SubstituentPositionElectronic EffectSteric Effect
BromineC4-I (withdrawing), +M (donating)Moderate
MethylN1+I (donating)Moderate
MethylC2+I (donating)Significant
CarbaldehydeC5-I, -M (withdrawing)Moderate

Tautomerism and Protonation State Analysis of Imidazole Derivatives

Tautomerism is a fundamental characteristic of many heterocyclic compounds, including imidazoles. This phenomenon typically involves the migration of a proton, leading to interconvertible structural isomers. In imidazole derivatives that possess a hydrogen atom on a ring nitrogen (N-H), prototropic tautomerism is common. beilstein-journals.org For an unsymmetrically substituted imidazole, this leads to an equilibrium between two distinct tautomeric forms.

However, in the case of this compound, the imidazole ring is substituted at both the N-1 and C-2 positions with methyl groups. The presence of the methyl group at the N-1 position precludes the possibility of classical N-H prototropic tautomerism, as there is no labile proton on either of the ring's nitrogen atoms. Consequently, this specific compound exists as a single, fixed tautomeric form.

Table 1: Computational Analysis of Imidazole Properties
PropertyInfluencing FactorsComputational MethodSignificance
Tautomer StabilityPosition and electronic nature of substituents, solvent effects.DFT (e.g., B3LYP/6-31G(d,p))Predicts the predominant tautomer in different environments for N-H imidazoles.
Proton AffinityPresence of electron-donating or electron-withdrawing groups.DFT, MP2Quantifies the gas-phase basicity and likely protonation site. nih.gov
Charge DelocalizationAromaticity of the imidazole ring and substituent effects.DFTCorrelates with proton affinity and overall molecular stability. nih.gov

Experimental Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the regiochemistry of the substituents.

In the ¹H NMR spectrum, distinct singlets are expected for the aldehydic proton (-CHO), the N-methyl protons (N-CH₃), and the C-methyl protons (C-CH₃), as there are no adjacent protons to cause spin-spin splitting. The chemical shifts of these signals are indicative of their local electronic environment. For instance, the aldehydic proton is highly deshielded and appears significantly downfield.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons of the imidazole ring and the carbonyl carbon of the aldehyde group. The specific chemical shifts help to confirm the substitution pattern. Advanced 2D NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish definitive correlations between protons and the carbons they are attached to or are near, respectively, leaving no ambiguity in the structural assignment. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazole Derivatives
CompoundProton/Carbon Signal¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
4-bromo-1-methyl-1H-imidazole-2-carbaldehyde-CHO~9.62- uni.lu
imidazole C-H~7.80- uni.lu
N-CH₃~3.92- uni.lu
5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt-CHO9.94- dergipark.org.tr
N-CH₃3.79, 4.00- dergipark.org.tr

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the elemental composition of a molecule with high precision. For this compound (C₆H₇BrN₂O), HRMS provides an exact mass measurement of the molecular ion, which can be compared to the calculated theoretical mass. A close match (typically within a few parts per million) confirms the molecular formula.

The presence of a bromine atom is readily identified in the mass spectrum by a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of similar intensity, separated by two mass units (M⁺ and M+2), which is a definitive signature for a monobrominated compound. savemyexams.com

Analysis of the fragmentation patterns observed in the mass spectrum can provide further structural information. The molecular ion may undergo characteristic fragmentation, such as the loss of the bromine atom or cleavage of the aldehyde group, helping to piece together the molecular structure. researchgate.net

Table 3: Predicted HRMS Data for Isomeric C₅H₅BrN₂O Compounds
Adduct IonPredicted m/zSignificanceReference
[M+H]⁺188.96581Protonated molecular ion, confirms molecular weight. uni.lu
[M+Na]⁺210.94775Sodium adduct, aids in molecular weight confirmation. uni.lu

While NMR and MS provide information on connectivity and formula, X-ray crystallography offers the most definitive and detailed three-dimensional picture of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise coordinates of each atom.

For derivatives of this compound, a crystal structure analysis would provide accurate measurements of bond lengths, bond angles, and torsional angles. mdpi.com This data offers unequivocal proof of the regiochemistry and conformation of the molecule. Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π stacking, which govern the physical properties of the material. mdpi.com Although a crystal structure for the exact title compound is not publicly available, data from closely related substituted imidazoles demonstrate the power of this technique. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for Substituted Imidazole Derivatives
ParameterExample CompoundValueSignificanceReference
Crystal System1,2,4,5-tetrasubstituted imidazole derivativeTriclinicDefines the basic geometry and symmetry of the unit cell. researchgate.net
Space GroupP-1
Unit Cell Dimensionsa, b, c, α, β, γ
Intermolecular Interactions4(5)-imidazolecarboxaldehyde thiosemicarbazoneN-H···N, N-H···SIdentifies non-covalent forces that stabilize the crystal packing. nih.gov

Applications of 4 Bromo 1,2 Dimethyl 1h Imidazole 5 Carbaldehyde As a Versatile Synthetic Precursor

Construction of Complex Imidazole-Based Heterocyclic Systems

The unique arrangement of functional groups in 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde makes it an excellent starting material for the synthesis of more complex, multi-ring heterocyclic structures. The aldehyde offers a site for condensation and cyclization reactions, while the bromine atom can be used for subsequent ring-forming reactions.

Synthesis of Fused Imidazole (B134444) Ring Systems

The aldehyde functionality of this compound is a key feature for the construction of fused imidazole ring systems. This is typically achieved through condensation reactions with binucleophilic reagents, where two nucleophilic centers react with the aldehyde and another electrophilic center on the imidazole ring or a substituent.

A common strategy for forming fused heterocyclic systems is the reaction of an aldehyde with a compound containing adjacent amino groups, such as ortho-diamines. For instance, in the synthesis of imidazo[4,5-b]pyridines, a class of compounds with significant biological activity, a typical reaction involves the condensation of a 2,3-diaminopyridine (B105623) with an appropriate aldehyde. Following this established synthetic route, this compound can be reacted with various substituted 2,3-diaminopyridines. The initial step is the formation of a Schiff base between one of the amino groups and the carbaldehyde. Subsequent intramolecular cyclization, often promoted by an oxidizing agent, would lead to the formation of a new six-membered ring fused to the imidazole core. The bromine atom at the 4-position remains available for further functionalization, such as through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the creation of a library of novel fused heterocycles.

The following table illustrates the potential fused imidazole derivatives that could be synthesized from this compound and various diamines.

Diamine ReactantPotential Fused Ring System
Pyridine-2,3-diamineImidazo[4,5-b]pyridine
o-PhenylenediamineBenzimidazole
Pyrimidine-4,5-diaminePurine analogue

Preparation of Spirocyclic Imidazole Derivatives

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of spirocyclic imidazole derivatives from this compound can be envisioned through multi-component reactions or tandem reactions that create the spiro center.

One potential approach involves a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by a Michael addition and subsequent intramolecular cyclization. For example, reaction with a cyclic active methylene compound, such as a pyrazolone (B3327878) or a barbituric acid derivative, in the presence of a suitable catalyst could lead to the formation of a spirocyclic system where the imidazole ring is linked to the second heterocyclic ring through a spiro carbon atom. The versatility of this approach allows for the generation of a wide variety of spiro-imidazoles by simply changing the active methylene component.

Design and Synthesis of Ligands for Coordination Chemistry and Catalysis

The nitrogen atoms of the imidazole ring and the oxygen atom of the carbaldehyde group in this compound provide excellent coordination sites for metal ions. This makes it a valuable precursor for the design and synthesis of novel ligands for coordination chemistry and catalysis.

Imidazole Carbaldehyde Derived Schiff Bases as Metal Ligands

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most widely used ligands in coordination chemistry. The aldehyde group of this compound can readily react with a variety of primary amines to form imidazole-containing Schiff base ligands. ijarsct.co.inresearchgate.net These ligands can then coordinate to a range of transition metal ions to form stable metal complexes. derpharmachemica.comresearchgate.net

The resulting Schiff base ligands are often multidentate, coordinating to the metal center through the imine nitrogen and one or both of the imidazole nitrogen atoms. The specific coordination mode will depend on the nature of the amine used in the Schiff base formation and the preferred coordination geometry of the metal ion. For example, condensation with an amino acid would result in a tridentate ligand that can coordinate through the imine nitrogen, a carboxylate oxygen, and an imidazole nitrogen. derpharmachemica.comnih.gov The presence of the bromo and methyl substituents on the imidazole ring can influence the electronic properties of the ligand and, consequently, the catalytic activity and stability of the resulting metal complexes. researchgate.net

The table below summarizes the characteristics of Schiff base ligands derived from imidazole aldehydes and their metal complexes.

Amine ComponentPotential Ligand TypePotential Metal Ions
AnilineBidentate (N, N)Cu(II), Ni(II), Co(II), Zn(II)
Amino acidsTridentate (N, N, O)Cu(II), Ni(II), Co(II), Zn(II)
EthylenediamineTetradentate (N, N, N, N)Cu(II), Ni(II), Co(II), Zn(II)

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis, often serving as alternatives to phosphine (B1218219) ligands. beilstein-journals.org The most common route to NHCs involves the deprotonation of the corresponding N-heterocyclic salt, typically an imidazolium (B1220033) salt. beilstein-journals.org

This compound can serve as a precursor to such imidazolium salts. The synthesis would involve the alkylation of the N-3 nitrogen atom of the imidazole ring with an alkyl halide, such as an alkyl bromide or iodide, to form the corresponding 1,2,3-trimethyl-4-bromo-5-formyl-1H-imidazolium salt. orientjchem.orgmdpi.comnih.gov This imidazolium salt is the direct precursor to the NHC. Subsequent deprotonation at the C2 position would generate the free carbene, which can then be trapped by a metal center to form an NHC-metal complex. The aldehyde group at the C5 position and the bromine atom at the C4 position offer opportunities for post-synthetic modification of the NHC ligand, allowing for the fine-tuning of its steric and electronic properties.

Role in the Development of Functional Materials through Chemical Modification

The presence of both a reactive aldehyde group and a bromine atom makes this compound a valuable building block for the development of functional materials. These functional groups allow for its incorporation into polymers or onto surfaces, as well as for the synthesis of photoactive molecules.

The aldehyde group can be used to graft the imidazole unit onto polymer backbones containing amino or hydroxyl groups through the formation of imine or acetal (B89532) linkages, respectively. This allows for the preparation of imidazole-functionalized polymers with potential applications in areas such as catalysis, ion exchange, or as antimicrobial materials. researchgate.netrsc.orgdocumentsdelivered.com

Furthermore, imidazole derivatives have been investigated for their use in photochromic materials, which are materials that can change their color upon exposure to light. rsc.orgnih.govrsc.orgacs.org The extended π-system of the imidazole ring, which can be further extended through reactions at the aldehyde and bromo positions, is a key feature for designing photoresponsive molecules. For example, the aldehyde can be converted into a stilbene-like moiety through a Wittig reaction, and the bromo-substituent can be used in cross-coupling reactions to attach other chromophores. These modifications can lead to the creation of novel photochromic compounds with tunable properties.

Strategic Intermediates for Total Synthesis and Diversification of Organic Molecules

The utility of this compound as a strategic intermediate stems from the orthogonal reactivity of its key functional groups: the aldehyde and the carbon-bromine bond. This allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial aspect in both total synthesis and the generation of compound libraries for drug discovery.

The aldehyde group at the 5-position serves as a versatile handle for a wide array of chemical transformations. It can readily participate in reactions such as:

Reductive amination: To introduce diverse amine-containing side chains.

Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds, enabling the extension of the carbon skeleton.

Aldol and related condensation reactions: To construct more complex carbon frameworks.

Oxidation and reduction: To access the corresponding carboxylic acid or alcohol functionalities, further expanding the synthetic possibilities.

Concurrently, the bromine atom at the 4-position is a prime site for various metal-catalyzed cross-coupling reactions. This functionality is particularly powerful for introducing aryl, heteroaryl, alkyl, and alkynyl groups, which are essential for modulating the biological activity and physicochemical properties of the target molecules. Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura coupling: With boronic acids or esters.

Stille coupling: With organostannanes.

Heck coupling: With alkenes.

Sonogashira coupling: With terminal alkynes.

Buchwald-Hartwig amination: With amines.

The strategic combination of these transformations allows for the rapid diversification of the this compound core, leading to a wide range of novel compounds with potential biological activities.

While direct applications in total synthesis are not readily found in the literature for this specific compound, the broader class of substituted imidazoles is well-represented. For instance, the closely related precursor, 4-bromo-1,2-dimethyl-1H-imidazole, has been identified as a key building block in the synthesis of a variety of bioactive molecules. These include inhibitors of enzymes such as Cathepsin K, xanthine (B1682287) oxidase, and various protein kinases, as well as modulators of EED/PRC2, PDE1, and TGFβ pathways. This established utility of the 4-bromo-1,2-dimethyl-1H-imidazole scaffold strongly supports the potential of its 5-carbaldehyde derivative as a valuable intermediate for the synthesis of next-generation therapeutic agents.

The general synthetic utility of imidazole-5-carbaldehydes as building blocks in medicinal chemistry is also well-established. They serve as precursors for a variety of more complex heterocyclic systems and are instrumental in the assembly of molecules with desired pharmacological profiles. The presence of the aldehyde allows for the introduction of pharmacophoric features that can engage in key interactions with biological targets.

In the context of molecular diversification for drug discovery, this compound can be employed in library synthesis. By systematically varying the substituents introduced via reactions at the aldehyde and the bromine-bearing carbon, large collections of related compounds can be generated. High-throughput screening of these libraries can then identify lead compounds for further optimization.

The following table summarizes the potential synthetic transformations and the corresponding classes of molecules that can be accessed from this compound, illustrating its role as a versatile platform for chemical diversification.

Functional Group Reaction Type Reagent/Catalyst Resulting Moiety Potential Application
AldehydeReductive AminationAmine, Reducing AgentSubstituted AminomethylIntroduction of basic groups, side chains
AldehydeWittig ReactionPhosphonium (B103445) YlideAlkeneCarbon chain extension, rigidification
AldehydeHenry ReactionNitroalkane, Baseβ-NitroalcoholPrecursor for amino alcohols
BromoSuzuki CouplingBoronic Acid, Pd catalystAryl/HeteroarylModulation of electronic properties, SAR studies
BromoSonogashira CouplingAlkyne, Pd/Cu catalystAlkynylIntroduction of linear, rigid linkers
BromoBuchwald-Hartwig AminationAmine, Pd catalystN-Aryl/N-HeteroarylFormation of key pharmacophoric groups

Future Research Directions and Unexplored Chemical Transformations

Development of Novel and Sustainable Synthetic Routes to Imidazole (B134444) Carbaldehydes

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing imidazole carbaldehydes. Current synthetic strategies can often be improved in terms of atom economy, waste reduction, and the use of hazardous reagents. Green chemistry principles are expected to be central to the development of new synthetic pathways. nih.govijpsr.comasianpubs.org

Key areas for development include:

Catalytic Systems: The exploration of novel heterogeneous catalysts could lead to more sustainable processes. ijpsr.com Catalysts that can be easily separated from the reaction mixture and reused multiple times are particularly desirable. ijpsr.comsciepub.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents or in environmentally benign solvents like water can significantly reduce the environmental impact of chemical synthesis. asianpubs.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.net

Synthesis StrategyPotential AdvantagesKey Research Focus
Heterogeneous CatalysisEasy catalyst separation and reuse, reduced wasteDevelopment of novel, robust, and selective catalysts
Solvent-Free ConditionsReduced environmental impact, lower costOptimization of reaction conditions to maintain high yields
Microwave/UltrasoundFaster reaction times, improved yieldsExploration of a wider range of reaction parameters

Exploration of Asymmetric Transformations Utilizing the Carbaldehyde Functionality

The carbaldehyde group of 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde is a prime site for asymmetric transformations, which are crucial for the synthesis of chiral molecules. Future research in this area could unlock new applications for this compound in medicinal chemistry and materials science.

Promising avenues of exploration include:

Asymmetric Catalysis: The development of chiral catalysts for reactions involving the carbaldehyde, such as asymmetric aldol reactions, Henry (nitroaldol) reactions, and asymmetric reductions, could lead to the synthesis of enantiomerically pure products. upce.cz The imidazole core itself can act as a ligand in asymmetric catalysis. upce.cz

Chiral Auxiliaries: The use of chiral auxiliaries attached to the imidazole ring or the carbaldehyde group could provide another route to stereocontrolled synthesis.

Enantioselective Organocatalysis: Organocatalysts offer a metal-free alternative for asymmetric synthesis and could be employed for various transformations of the carbaldehyde functionality.

Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and developing new ones. The use of in-situ spectroscopic techniques will be instrumental in these studies.

Techniques that could provide valuable mechanistic insights include:

In-Situ NMR Spectroscopy: Real-time monitoring of reactions by NMR can provide detailed information about the formation of intermediates, reaction kinetics, and the influence of different reaction parameters. nih.govresearchgate.net

In-Situ FT-IR Spectroscopy: This technique can be used to follow the changes in functional groups during a reaction, providing valuable data on reaction progress and the formation of transient species. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the stability of intermediates and transition states, complementing experimental data.

Bio-inspired Chemical Transformations and Synthetic Mimicry

The imidazole moiety is a key component of many biological systems, where it often plays a crucial role in catalysis. nih.goviosrjournals.org Future research could draw inspiration from these natural systems to develop novel chemical transformations.

Areas of interest include:

Enzyme Mimicry: Designing synthetic catalysts that mimic the active sites of enzymes containing histidine (which has an imidazole side chain) could lead to highly selective and efficient transformations. researchgate.net

Biomimetic Catalysis: The imidazole ring can act as a proton shuttle or a nucleophilic catalyst, similar to its role in enzymatic reactions. nih.gov Exploring these properties in the context of this compound could lead to new catalytic applications.

Self-Assembled Systems: The creation of self-assembled systems where the imidazole derivative acts as a building block could lead to the formation of functional supramolecular structures with catalytic properties. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing. merckmillipore.comresearchgate.net

Future developments in this area may include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound could offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. acs.orgnih.gov

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions, allowing for the efficient optimization of synthetic protocols. scripps.eduyoutube.com

TechnologyPotential BenefitsResearch Focus
Flow ChemistryImproved safety, better control over reaction parameters, scalabilityDevelopment of robust and reliable flow reactor setups
Automated SynthesisHigh-throughput screening, rapid optimizationIntegration of analytical techniques for real-time monitoring
Telescoped ReactionsIncreased efficiency, reduced wasteDesign of multi-step, one-flow synthetic sequences

Q & A

Q. What are the most reliable synthetic routes for preparing 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde?

The primary synthesis involves regioselective methylation of 5-bromo-2-methyl-1H-imidazole, yielding a mixture of regioisomers (1 and 1A). Separation via preparative-TLC is required to isolate the desired product, though this method has low efficiency (23% yield) and scalability challenges . Alternative routes include Suzuki-Miyaura cross-coupling, where Pd(PPh₃)₄ and arylboronic acids are used under microwave irradiation. However, reaction conditions (e.g., base choice, solvent) must be optimized due to substrate-specific limitations .

Q. How can structural characterization of this compound be performed?

Key methods include:

  • NMR spectroscopy : Diagnostic signals for the aldehyde proton (δ ~9.5–10.0 ppm) and methyl groups (δ ~2.5–3.5 ppm) .
  • FTIR : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C-Br (550–600 cm⁻¹) .
  • X-ray crystallography : Resolve regiochemistry and confirm spatial arrangement of substituents using SHELX programs .

Q. What safety precautions are necessary when handling this compound?

As a brominated imidazole derivative, it requires:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers, away from light and moisture .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in methylation or cross-coupling reactions is influenced by:

  • Substituent effects : Electron-donating groups (e.g., methyl) direct electrophilic attacks to specific positions.
  • Catalytic systems : Use of TBAB (tetrabutylammonium bromide) in cross-coupling improves reaction homogeneity but may require temperature modulation (e.g., microwave vs. conventional heating) .
  • Purification : Preparative-TLC or column chromatography is critical for isolating regioisomers, though advanced techniques like HPLC may improve resolution .

Q. What experimental strategies optimize Suzuki-Miyaura cross-coupling for derivatives of this compound?

Key parameters include:

  • Catalyst loading : 10 mol% Pd(PPh₃)₄ is standard, but Pd(OAc)₂ with ligand systems (e.g., SPhos) may enhance efficiency.
  • Solvent systems : Aqueous/organic biphasic conditions (water/toluene) improve yields for hydrophobic substrates.
  • Base selection : Na₂CO₃ or K₂CO₃ are preferred over stronger bases (e.g., Cs₂CO₃) to minimize side reactions .

Q. How does the aldehyde group influence reactivity in downstream applications?

The aldehyde moiety enables:

  • Condensation reactions : Formation of Schiff bases with amines for bioactive molecule development.
  • Reductive amination : Access to secondary/tertiary amines for drug candidates (e.g., kinase inhibitors) .
  • Coordination chemistry : Acts as a ligand precursor for metal complexes in catalysis .

Q. What analytical methods resolve contradictions in spectral data?

Discrepancies in NMR or IR data can arise from tautomerism or impurities. Strategies include:

  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., imidazole ring proton shifts).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and rule out impurities.
  • Crystallographic validation : Resolve ambiguities in regiochemistry or substituent orientation .

Methodological Recommendations

  • Scale-up synthesis : Prioritize Pd-catalyzed cross-coupling over methylation due to scalability .
  • Regiochemical analysis : Combine crystallography and 2D NMR (e.g., NOESY) for unambiguous assignments .
  • Reaction monitoring : Use TLC with UV-active indicators or in-situ IR for real-time tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.